molecular formula C17H13NO8 B11930442 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate

1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate

Cat. No.: B11930442
M. Wt: 359.3 g/mol
InChI Key: QHAUFGIHMBUQKN-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is a complex organic compound that belongs to the class of hydroxybenzoic acids These compounds are known for their significant biochemical and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate typically involves multi-step organic reactions. The process often starts with the preparation of the benzoyl and isoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include:

  • Hydroxybenzoic acids
  • Isoquinoline derivatives
  • Catalysts such as palladium or copper complexes
  • Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:

  • Batch reactors for controlled reaction conditions
  • Continuous flow reactors for efficient production
  • Purification steps such as crystallization or chromatography to obtain the final product in high purity

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

  • Quinones from oxidation reactions
  • Alcohols from reduction reactions
  • Substituted aromatic compounds from substitution reactions

Scientific Research Applications

1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of functional materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation.

    Signal Transduction: It can modulate signaling pathways like NF-κB, which is involved in immune response and cell survival.

Comparison with Similar Compounds

    Gallic Acid: Another hydroxybenzoic acid with antioxidant properties.

    Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.

    Ellagic Acid: Exhibits anticancer and cardioprotective effects.

Uniqueness: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is unique due to its combination of benzoyl and isoquinoline structures, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.

Properties

Molecular Formula

C17H13NO8

Molecular Weight

359.3 g/mol

IUPAC Name

1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C17H11NO7.H2O/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25;/h1-6,19-22H,(H,24,25);1H2

InChI Key

QHAUFGIHMBUQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O.O

Origin of Product

United States

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